molecular formula C19H17ClF3N3OS B12495417 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

Cat. No.: B12495417
M. Wt: 427.9 g/mol
InChI Key: JLNVQLFWEYSGHP-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a pyrrolidine ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-chlorobenzoyl chloride with 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the desired benzamide derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide include:

    2-chloro-N-{[2-(pyrrolidin-1-yl)phenyl]carbamothioyl}benzamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    2-chloro-N-{[2-(pyrrolidin-1-yl)-5-methylphenyl]carbamothioyl}benzamide: Contains a methyl group instead of a trifluoromethyl group, leading to different steric and electronic effects.

    2-chloro-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamoyl}benzamide: Similar structure but with a carbamoyl group instead of a carbamothioyl group, which may influence its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H17ClF3N3OS

Molecular Weight

427.9 g/mol

IUPAC Name

2-chloro-N-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H17ClF3N3OS/c20-14-6-2-1-5-13(14)17(27)25-18(28)24-15-11-12(19(21,22)23)7-8-16(15)26-9-3-4-10-26/h1-2,5-8,11H,3-4,9-10H2,(H2,24,25,27,28)

InChI Key

JLNVQLFWEYSGHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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